Cannabidiol hydroxyquinone
Overview
Description
Cannabidiol hydroxyquinone, also known as HU-331, is a derivative of cannabidiol. It is a quinone compound formed through the oxidation of cannabidiol. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The primary target of HU-331, also known as Cannabidiol Hydroxyquinone (CBDHQ), is human topoisomerase IIα . This enzyme plays a crucial role in DNA replication and transcription, and is a known target for anticancer drugs .
Mode of Action
HU-331 acts as a catalytic inhibitor of topoisomerase II . It is believed to inhibit the enzyme by enzymatic ligation .
Biochemical Pathways
HU-331 inhibits the catalytic activity of topoisomerase II, hindering the enzyme’s ability to alter the topological states of DNA during transcription . This inhibition disrupts the normal function of the enzyme, leading to anticancer effects .
Pharmacokinetics
Its efficacy against human cancer cell lines in vitro and against in vivo grafts of human tumors in nude mice suggests it has bioavailability .
Result of Action
HU-331 has shown significant anticancer activity. It inhibits human topoisomerase IIα, leading to the death of cancer cells . Importantly, it does this without causing some of the known adverse events associated with traditional anticancer agents .
Action Environment
It is synthesized from cannabidiol, a cannabinoid in the cannabis sativa plant , suggesting that the availability and quality of the source plant may influence the production and efficacy of HU-331.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, Cannabidiol Hydroxy Quinone interacts with various enzymes and proteins. For instance, it has been found to inhibit the hepatic microsomal drug-metabolizing enzymes of mice . This inhibitory effect is stronger than that of CBD .
Cellular Effects
Cannabidiol Hydroxy Quinone has significant effects on various types of cells and cellular processes. It influences cell function by decreasing the total heme content by 21% and free SH groups by 11% in the microsomes .
Molecular Mechanism
At the molecular level, Cannabidiol Hydroxy Quinone exerts its effects through the decrease of cytochrome P-450 content . This suggests that it may bind to this enzyme, inhibiting its function and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it has a strong inhibitory effect on hepatic microsomal drug-metabolizing enzymes .
Metabolic Pathways
Cannabidiol Hydroxy Quinone is involved in the metabolic pathways related to the metabolism of CBD. It interacts with enzymes such as cytochrome P-450 .
Preparation Methods
Cannabidiol hydroxyquinone is synthesized through the oxidation of cannabidiol. The reaction typically involves the use of oxidizing agents such as potassium hydroxide. The process results in the formation of a violet color, which is indicative of the presence of the quinone structure . Industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic chemistry protocols for quinone formation.
Chemical Reactions Analysis
Cannabidiol hydroxyquinone undergoes several types of chemical reactions, including:
Oxidation: The compound itself is an oxidation product of cannabidiol.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: Various substituents can be introduced into the quinone ring under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium hydroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cannabidiol hydroxyquinone has been extensively studied for its potential anticancer properties. Research has shown that it exhibits inhibitory activity against human topoisomerase IIα, a known anticancer drug target . Additionally, it has been demonstrated to shrink tumors in mouse model systems without causing cardiotoxicity .
Comparison with Similar Compounds
Cannabidiol hydroxyquinone is unique among quinone derivatives due to its specific formation from cannabidiol. Similar compounds include other cannabinoid-derived quinones, such as tetrahydrocannabinol hydroxyquinone. this compound stands out due to its potent anticancer properties and lower toxicity compared to other quinonoid compounds .
Conclusion
Cannabidiol
Properties
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXEUARVHTWQF-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929758 | |
Record name | Cannabidiol hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137252-25-6 | |
Record name | 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137252-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cannabidiol hydroxyquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HU-331 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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